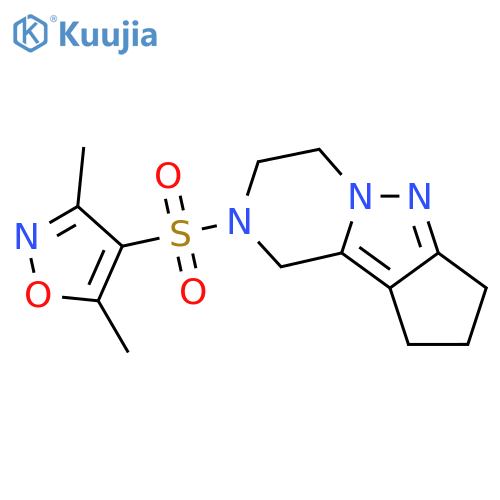Cas no 2034510-28-4 (11-(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl-7,8,11-triazatricyclo6.4.0.0^{2,6}dodeca-1,6-diene)
11-(3,5-ジメチル-1,2-オキサゾール-4-イル)スルホニル-7,8,11-トリアザトリシクロ[6.4.0.0^{2,6}]ドデカ-1,6-ジエンは、複雑なトリシクロ構造とオキサゾール基を有する高機能化合物です。その特徴的な分子設計により、高い安定性と選択的反応性を示し、医薬品中間体や材料科学分野での応用が期待されます。スルホニル基の導入により、求電子性が向上し、他の官能基との効率的な結合形成が可能です。また、剛直な骨格構造が立体障害を制御し、精密合成における位置選択性の制御に優れています。この化合物は、複雑なヘテロ環系合成の鍵中間体としての利用価値が高く、創薬化学や機能性材料開発における多様な反応経路の構築に寄与します。

2034510-28-4 structure
商品名:11-(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl-7,8,11-triazatricyclo6.4.0.0^{2,6}dodeca-1,6-diene
11-(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl-7,8,11-triazatricyclo6.4.0.0^{2,6}dodeca-1,6-diene 化学的及び物理的性質
名前と識別子
-
- 11-(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl-7,8,11-triazatricyclo6.4.0.0^{2,6}dodeca-1,6-diene
- 3,5-dimethyl-4-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-ylsulfonyl)-1,2-oxazole
- 3,5-dimethyl-4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)isoxazole
- 11-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene
- 2034510-28-4
- F6525-0716
- AKOS026694821
-
- インチ: 1S/C14H18N4O3S/c1-9-14(10(2)21-16-9)22(19,20)17-6-7-18-13(8-17)11-4-3-5-12(11)15-18/h3-8H2,1-2H3
- InChIKey: RLRJWTPJQZDNSX-UHFFFAOYSA-N
- ほほえんだ: S(C1C(C)=NOC=1C)(N1CCN2C(C1)=C1CCCC1=N2)(=O)=O
計算された属性
- せいみつぶんしりょう: 322.10996162g/mol
- どういたいしつりょう: 322.10996162g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 2
- 複雑さ: 537
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 89.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0.6
11-(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl-7,8,11-triazatricyclo6.4.0.0^{2,6}dodeca-1,6-diene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6525-0716-15mg |
11-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene |
2034510-28-4 | 15mg |
$133.5 | 2023-09-08 | ||
| Life Chemicals | F6525-0716-75mg |
11-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene |
2034510-28-4 | 75mg |
$312.0 | 2023-09-08 | ||
| Life Chemicals | F6525-0716-25mg |
11-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene |
2034510-28-4 | 25mg |
$163.5 | 2023-09-08 | ||
| Life Chemicals | F6525-0716-50mg |
11-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene |
2034510-28-4 | 50mg |
$240.0 | 2023-09-08 | ||
| Life Chemicals | F6525-0716-2μmol |
11-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene |
2034510-28-4 | 2μmol |
$85.5 | 2023-09-08 | ||
| Life Chemicals | F6525-0716-20μmol |
11-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene |
2034510-28-4 | 20μmol |
$118.5 | 2023-09-08 | ||
| Life Chemicals | F6525-0716-30mg |
11-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene |
2034510-28-4 | 30mg |
$178.5 | 2023-09-08 | ||
| Life Chemicals | F6525-0716-1mg |
11-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene |
2034510-28-4 | 1mg |
$81.0 | 2023-09-08 | ||
| Life Chemicals | F6525-0716-3mg |
11-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene |
2034510-28-4 | 3mg |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6525-0716-10μmol |
11-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene |
2034510-28-4 | 10μmol |
$103.5 | 2023-09-08 |
11-(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl-7,8,11-triazatricyclo6.4.0.0^{2,6}dodeca-1,6-diene 関連文献
-
Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
-
Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
-
Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
2034510-28-4 (11-(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl-7,8,11-triazatricyclo6.4.0.0^{2,6}dodeca-1,6-diene) 関連製品
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
推奨される供給者
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
